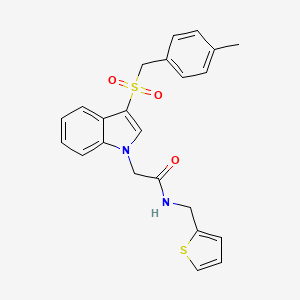

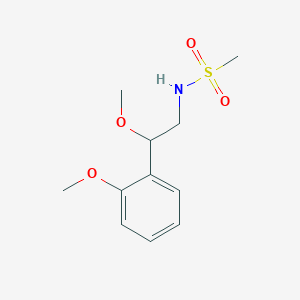

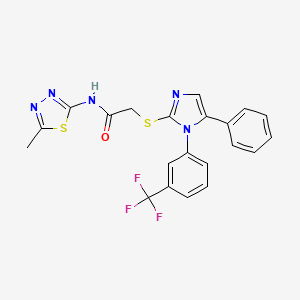

N-((2,5-dimethylfuran-3-yl)methyl)-2-oxoimidazolidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the molecular structure of compounds.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out . The furan ring, for example, is aromatic and may undergo electrophilic aromatic substitution reactions . The carboxamide group could participate in various reactions, such as hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and stability. These properties are determined by the compound’s molecular structure and the interactions between its atoms.Scientific Research Applications

Mechanism of Action in Cells

Research on related compounds, such as 5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide (DIC), shows that these molecules can have specific interactions with DNA and RNA within cells, depending on the presence of light. These interactions include binding to nucleic acids and possibly inducing alterations within cellular DNA or RNA. Such mechanisms of action are critical for understanding how certain compounds might be used in therapeutic or experimental contexts, particularly in cancer research where DNA modification plays a significant role (Gerulath & Loo, 1972).

Synthetic Pathways and Derivatives

The synthesis of guanosine derivatives from 5-amino-1-beta-D- ribofuranosyl-4-imidazolecarboxamide highlights the chemical versatility of imidazolidine-based compounds. These synthetic pathways enable the creation of novel nucleosides, which could have various applications in drug development and biochemistry (Okutsu & Yamazaki, 1976).

Antimicrobial and Antioxidant Activities

Compounds synthesized from imidazolidine derivatives have shown promising antimicrobial and antioxidant activities. Such studies indicate the potential for these compounds in developing new treatments or supplements aimed at combating microbial infections and oxidative stress (Sindhe et al., 2016).

Antiprotozoal Agents

Imidazole derivatives have been synthesized with potential antiprotozoal properties, demonstrating strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma and Plasmodium species. This research suggests the utility of such compounds in developing treatments for diseases caused by protozoan parasites (Ismail et al., 2004).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This typically involves binding to specific receptors or enzymes, triggering a series of biochemical reactions. Without specific information, it’s difficult to predict the mechanism of action of this compound.

Safety and Hazards

properties

IUPAC Name |

N-[(2,5-dimethylfuran-3-yl)methyl]-2-oxoimidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-7-5-9(8(2)17-7)6-13-11(16)14-4-3-12-10(14)15/h5H,3-4,6H2,1-2H3,(H,12,15)(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTZCQUJRUULEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CNC(=O)N2CCNC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((3-nitrobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2754311.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxypropyl)acetamide](/img/structure/B2754313.png)

![5-{[(4-Fluorophenyl)sulfonyl]methyl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2754319.png)

![N-(3,4-dimethylphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-carboxamide](/img/structure/B2754322.png)

![N-(5-chloro-2-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2754323.png)